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molecular formula C8H12Br2 B8486518 8,8-Dibromobicyclo[5.1.0]octane CAS No. 7124-41-6

8,8-Dibromobicyclo[5.1.0]octane

Cat. No. B8486518
M. Wt: 267.99 g/mol
InChI Key: MILKPYBKTSZFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399077B2

Procedure details

To a magnetically stirred solution of cycloheptene (500 mg, 5.20 mmol, 1 eq) in dry Pentane (52 ml) under Ar atmosphere, tBuOK (671 mg, 5.98 mmol, 1.15 eq) was added. Suspension was cooled to 0° C. and CHBr3 (466 μl, 5.20 mmol, 1 eq) was added in a time period of six hours. Then the solution was warmed to Room Temperature (RT) and the resulting dark-brown solution was stirred overnight at RT. Reaction was controlled by TLC (Hexane as eluent) and was quenched with water (10 ml) and concentrated HCl until neutralization. Layers were separated and the aqueous layer was extracted with pentane (3×50 ml). Combined organic phases were dried over Na2SO4, filtered and concentrated under vacuum to obtain product 8,8-dibromobicyclo[5.1.0]octane as a brown oil that was used for the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
466 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.C(O[K])(C)(C)C.[CH:14](Br)([Br:16])[Br:15].CCCCCC>CCCCC>[Br:15][C:14]1([Br:16])[CH:7]2[CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1=CCCCCC1
Name
Quantity
671 mg
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
52 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
466 μL
Type
reactant
Smiles
C(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting dark-brown solution was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the solution was warmed to Room Temperature (RT)
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with water (10 ml) and concentrated HCl until neutralization
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with pentane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1(C2CCCCCC12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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